2-Heptylbenzimidazole
Overview
Description
2-Heptylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a heptyl group attached at the second position. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The heptyl substitution enhances the lipophilicity of the molecule, potentially affecting its biological interactions and solubility.
Mechanism of Action
Target of Action
2-Heptylbenzimidazole, like other benzimidazole derivatives, has been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
These compounds are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This can result in the malsegregation of chromosomes, leading to cell death . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
They can disrupt DNA replication, RNA transcription, protein synthesis, and other essential cellular functions
Pharmacokinetics
Benzimidazoles are generally known to have good bioavailability and can be effectively distributed throughout the body
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By disrupting essential cellular processes, it can induce cell death and prevent the spread of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect its solubility and reactivity . Additionally, benzimidazoles have been found to act as corrosion inhibitors, suggesting that they may be stable in a variety of harsh environments .
Biochemical Analysis
Biochemical Properties
2-Heptylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes such as cytochrome P450 . This inhibition can affect the metabolism of other compounds within the cell. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation reactions . This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the compound may undergo degradation under certain conditions, leading to a decrease in its activity over time. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect its overall impact on cells.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may result in toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors involved in phase I and phase II metabolic reactions . For example, this compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are more easily excreted from the body. These metabolic pathways can influence the pharmacokinetics and overall bioavailability of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of this compound across cellular membranes, thereby influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can modulate the distribution of this compound by sequestering it in specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization can be influenced by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylbenzimidazole can be synthesized through various methods, including:
Condensation of o-phenylenediamine with heptanoic acid: This method involves heating o-phenylenediamine with heptanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction typically requires elevated temperatures and prolonged reaction times to achieve good yields.
Cyclization of N-(2-nitrophenyl)heptanamide: This method involves the reduction of the nitro group followed by cyclization to form the benzimidazole ring. Common reducing agents include iron powder and ammonium chloride in the presence of formic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 2-Heptylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The heptyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Used as a corrosion inhibitor for metals in aggressive environments. It forms a protective film on the metal surface, preventing corrosion.
Comparison with Similar Compounds
2-Heptylbenzimidazole can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the long heptyl chain, resulting in different solubility and biological activity profiles.
2-Phenylbenzimidazole: Contains a phenyl group instead of a heptyl group, leading to different interactions with biological targets.
2-Ethylbenzimidazole: Has a shorter ethyl chain, affecting its lipophilicity and bioavailability.
Uniqueness: The heptyl group in this compound provides unique properties such as increased lipophilicity and enhanced interaction with cell membranes, which can lead to improved biological activity and bioavailability compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-heptyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRKURJUHLRUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342637 | |
Record name | 2-HEPTYLBENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-49-0 | |
Record name | 2-HEPTYLBENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Heptylbenzimidazole and its derivatives affect their UV-Vis spectra upon deprotonation?
A: The research article [] investigates the UV-Vis spectral changes of this compound, 2-Heptyl-4,7-diphenylbenzimidazole, and Poly(this compound-4,7-diyl) upon deprotonation. The study reveals that steric strain caused by the phenyl groups in 2-Heptyl-4,7-diphenylbenzimidazole and Poly(this compound-4,7-diyl) leads to a significant red shift (shift to a longer wavelength) in their π-π* absorption band upon deprotonation with NaOH. This suggests that the presence and position of substituents on the benzimidazole ring system can significantly influence its electronic properties and spectral behavior. Additionally, Poly(this compound-4,7-diyl) exhibits a new absorption peak around 400 nm after deprotonation, which might be attributed to the formation of a delocalized conjugated system within the polymer structure.
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